molecular formula C9H12ClN3O2 B594153 3-(N-Boc-amino)-6-chloropyridazine CAS No. 1276056-86-0

3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153
CAS No.: 1276056-86-0
M. Wt: 229.664
InChI Key: FTDBVEUCBIBDHS-UHFFFAOYSA-N
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Description

The Boc group (tert-butoxycarbonyl) is a commonly used protective group for amines in organic synthesis . The compound you’re asking about seems to be a pyridazine derivative with a Boc-protected amino group at the 3-position and a chlorine atom at the 6-position.


Synthesis Analysis

Boc-protected amines can be synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods exist for the synthesis of Boc-protected amines .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . X-ray crystallography studies of Boc-compounds have shown strong interaction of their acyl and Boc-substituents with nitrogen .


Chemical Reactions Analysis

Boc-protected amines can be deprotected by mild acidolysis . They can also undergo reactions involving the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Boc-protected amines generally have good stability .

Scientific Research Applications

Synthesis and Chemical Properties

Electrochemical Arylation :A nickel-catalyzed electrochemical cross-coupling method has been developed to achieve 3-amino-6-aryl- and 3-amino-6-heteroarylpyridazines from 3-amino-6-chloropyridazines. This approach offers a reliable alternative for biaryl formation, demonstrating the compound's utility in synthesizing diverse pyridazine derivatives (Sengmany et al., 2013).

Antimicrobial Activity :The preparation of pyridazine derivatives from 3-chloropyridazine has shown to produce compounds with in vitro antibacterial and antifungal activities, highlighting the potential of these derivatives in antimicrobial research (El-Mariah et al., 2008).

Anticancer Applications :Research has focused on synthesizing new 3-allylthio-6-(mono or disubstituted) aminopyridazines, indicating significant antiproliferative activities against various cancer cell lines. This underscores the compound's potential as a precursor in developing novel chemotherapy agents (Won & Park, 2010).

Analgesic Agents :Synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives has been explored as analgesic agents. The study suggests the potential of these derivatives in pain management, emphasizing the role of 3-(N-Boc-amino)-6-chloropyridazine as a key intermediate (Aggarwal et al., 2020).

Pharmacokinetics and Drug Development

Pharmacokinetic Studies :Synthesis and characterization of various pyridazine derivatives have been accompanied by pharmacokinetic studies. These investigations are crucial for assessing the potential of such compounds as drug candidates, providing insights into their absorption, distribution, metabolism, and excretion properties (Islam et al., 2021).

Environmental and Surface Protection

Corrosion Inhibition :Research into 6-substituted 3-chloropyridazine derivatives has revealed their effectiveness in protecting mild steel surfaces from corrosion in acidic environments. This application signifies the compound's utility beyond pharmaceuticals, demonstrating its potential in industrial and environmental protection (Olasunkanmi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Boc-protected amines are often used in peptide synthesis, where the Boc group serves as a temporary protection for the amino group .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Boc-protected amines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of Boc-protected amines could involve the development of more efficient and environmentally friendly methods for their synthesis and deprotection .

Properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBVEUCBIBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725496
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-86-0
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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